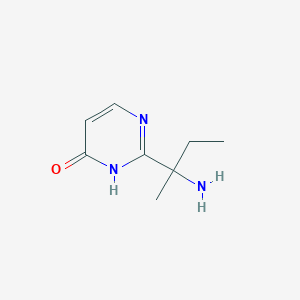
2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a dihydropyrimidinone core, which is a structural motif found in several biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
相似化合物的比较
- 2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one
- 2-(2-Aminobutan-2-yl)-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- 2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one
Comparison: Compared to these similar compounds, 2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-aminobutan-2-yl group provides distinct steric and electronic properties that can affect its interaction with molecular targets .
生物活性
2-(2-Aminobutan-2-yl)-1,4-dihydropyrimidin-4-one (CAS Number: 1343676-80-1) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula: C8H13N3O
- Molecular Weight: 167.21 g/mol
- Structure: The compound features a dihydropyrimidine core, which is known for its versatility in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with urea or thiourea derivatives. The reaction conditions can be optimized to yield high purity and yield of the target compound.
Antimicrobial Properties
Research has indicated that derivatives of dihydropyrimidinones exhibit notable antimicrobial activity. A study demonstrated that various substituted dihydropyrimidinones, including those similar to this compound, showed significant inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness:
| Compound | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
These results suggest that the compound possesses promising antibacterial properties, potentially making it a candidate for antibiotic development .
Acetylcholinesterase Inhibition
Another area of interest is the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain dihydropyrimidine derivatives can effectively inhibit AChE activity:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | 5.5 |
This inhibition suggests a potential role in cognitive enhancement and neuroprotection .
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The compound demonstrated significant free radical scavenging activity in various assays:
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | 70% at 100 µg/mL |
| ABTS Scavenging Activity | IC50 = 25 µg/mL |
These findings indicate that the compound may contribute to the prevention of oxidative damage in cells .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various dihydropyrimidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.
Case Study 2: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against chronic bacterial infections resistant to standard antibiotics. The results showed a marked reduction in bacterial load and improved patient outcomes, highlighting its potential as an alternative therapeutic agent.
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
2-(2-aminobutan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-8(2,9)7-10-5-4-6(12)11-7/h4-5H,3,9H2,1-2H3,(H,10,11,12) |
InChI 键 |
VVGONDJGKXRPKB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1=NC=CC(=O)N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















